6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 3-nitrophenyl group at position 6 and a 2-oxo-2-(pyrrolidin-1-yl)ethyl moiety at position 2.
Properties
IUPAC Name |
6-(3-nitrophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c21-15-7-6-14(12-4-3-5-13(10-12)20(23)24)17-19(15)11-16(22)18-8-1-2-9-18/h3-7,10H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBSVPWXAAXEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 328.33 g/mol. This compound has been studied for various pharmacological properties, including its effects on enzyme inhibition and potential therapeutic applications.
Chemical Structure
The compound features a pyridazinone core with a nitrophenyl group and a pyrrolidine derivative, which may contribute to its biological activity. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Molecular Formula | C16H16N4O4 |
| Molecular Weight | 328.33 g/mol |
| IUPAC Name | 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one |
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Notable areas of research include:
- Phosphodiesterase Inhibition : The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, which plays a critical role in regulating cyclic nucleotide levels in cells. PDE inhibitors are known for their therapeutic applications in treating respiratory diseases and other inflammatory conditions .
- Anticancer Activity : Preliminary studies suggest that compounds similar to 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit cytotoxic effects against various cancer cell lines. The presence of the nitrophenyl group may enhance the compound's ability to induce apoptosis in cancer cells .
- Antimicrobial Properties : Research indicates that derivatives of this class of compounds may possess antimicrobial properties, making them potential candidates for further development in treating infections .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Study 1: PDE Inhibition
A study focusing on PDE inhibitors demonstrated that similar compounds can significantly reduce inflammation in animal models of asthma. The inhibition of PDE4 was particularly noted, which leads to increased levels of cyclic AMP, resulting in reduced eosinophilic inflammation .
Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines revealed that compounds with structural similarities to 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibited significant antiproliferative effects. For instance, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at low micromolar concentrations .
Study 3: Antimicrobial Effects
Research has shown that certain derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings suggest the potential for developing new antibiotics based on the structural framework of this compound .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one exhibit significant anticonvulsant properties. For instance, derivatives of pyridazinone have been shown to interact with GABA receptors, enhancing inhibitory neurotransmission and thereby reducing seizure activity. In a study involving various pyridazinone derivatives, certain analogues demonstrated median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide .
Antitumor Potential
The compound has also been explored for its antitumor properties. Studies have indicated that pyridazinone derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of electron-withdrawing groups, such as the nitrophenyl moiety in this compound, enhances its cytotoxic effects by inducing apoptosis in cancer cells .
Cardiovascular Applications
Pyridazinone derivatives are known to exhibit cardiovascular activities, including vasodilation and anti-hypertensive effects. The structural attributes of 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one may contribute to its ability to modulate vascular tone and improve cardiac function through the inhibition of angiotensin-converting enzyme (ACE) .
Synthesis and Derivative Development
The synthesis of 6-(3-nitrophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves several key steps:
- Formation of the Dihydropyridazinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Nitrophenyl Group : This step enhances the compound's reactivity and biological profile.
- Pyrrolidine Integration : The incorporation of the pyrrolidine moiety is crucial for enhancing the pharmacological properties.
Each synthetic step requires careful optimization to ensure high yield and purity of the final product.
Case Studies
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Core
The pyridazinone core is a common scaffold in medicinal chemistry. Key differences among analogs arise from substituents at positions 2 and 6:
Key Observations:
Core Structure Modifications
While most analogs retain the dihydropyridazinone core, some derivatives feature expanded or fused rings:
Key Observations:
- Fused Ring Systems: The tetrahydroimidazopyridine core in introduces a bicyclic system, which may enhance rigidity and selectivity compared to the monocyclic dihydropyridazinone .
- Simpler Substituents: The methyl and oxopropyl groups in highlight how reduced complexity impacts physicochemical properties like solubility and metabolic stability .
Physicochemical and Spectroscopic Data
Limited data are available for the target compound, but analogs provide benchmarks:
Key Observations:
Q & A
Q. Optimization strategies :
Q. Example reaction parameters :
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
Answer:
Primary techniques :
- NMR : ¹H/¹³C NMR identifies proton environments and carbon connectivity. The pyridazinone carbonyl (C=O) resonates at δ ~165–170 ppm, while the pyrrolidinyl protons appear as multiplet signals (δ 1.5–3.5 ppm) .
- X-ray crystallography : SHELX and ORTEP-III resolve bond lengths, angles, and confirm stereochemistry. The dihydropyridazinone ring typically adopts a half-chair conformation .
Q. Resolving contradictions :
- Cross-validate NMR with IR (C=O stretch at ~1700 cm⁻¹) and HRMS (exact mass ± 2 ppm) .
- For ambiguous crystallographic data, use WinGX for refinement and Mercury for visualization to check for disorder or twinning .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular docking :
Q. Workflow :
Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set).
Dock with AutoDock Vina into protein PDB structures (e.g., COX-2 for anti-inflammatory activity).
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?
Answer:
- Nucleophilic substitution (SN2) :
- Cycloaddition :
Q. Experimental validation :
- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots).
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track ring formation .
Advanced: How should researchers design experiments to assess potential pharmacological activity while addressing solubility limitations?
Answer:
Experimental design :
In vitro assays :
- Enzyme inhibition (e.g., PDE4 for anti-inflammatory activity) with IC₅₀ determination .
- Cytotoxicity screening (MTT assay on HEK293 cells) .
In vivo models :
Q. Solubility enhancement :
- Prodrugs : Introduce ester groups at the pyridazinone carbonyl .
- Co-solvents : Use cyclodextrins or PEG-400 in formulations .
Advanced: What strategies resolve contradictory crystallographic data, such as disorder in the pyrrolidinyl group?
Answer:
- Refinement tools : SHELXL (SHELX suite) for anisotropic displacement parameter (ADP) analysis. Apply TWIN commands for twinned crystals .
- Validation software :
Case study :
Disorder in the pyrrolidinyl group is resolved by refining two conformers with 50:50 occupancy, validated via R-factor convergence (< 5%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
